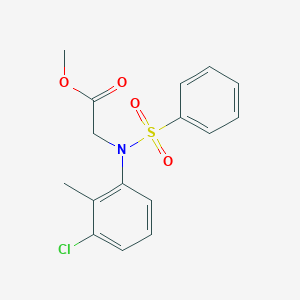

Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-12-14(17)9-6-10-15(12)18(11-16(19)22-2)23(20,21)13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAJHVWVHFJHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-methylaniline, phenylsulfonyl chloride, and methyl glycinate.

Step-by-Step Synthesis:

Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound with potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents. It is also investigated for interactions with enzymes and proteins, potentially serving as a probe in biochemical assays.

Chemical Structure and Properties

this compound has the chemical formula C₁₆H₁₆ClNO₄S and a molecular weight of approximately 353.82 g/mol. The compound's structure includes a chloro-substituted aromatic ring and a sulfonyl group. Key features include:

- Chemical Formula: C₁₆H₁₆ClNO₄S

- Molecular Weight: 353.82 g/mol

- Functional Groups: Chloro, Sulfonyl, Glycinate

Synthesis

The synthesis of this compound typically involves several steps, starting with commercially available materials like 3-chloro-2-methylaniline, phenylsulfonyl chloride, and methyl glycinate. Reactions are often conducted in organic solvents like dichloromethane or toluene, under an inert atmosphere to prevent oxidation. Industrial production would involve scaling up laboratory procedures with optimizations for yield, purity, and cost-effectiveness, potentially using continuous flow reactors for better control and safety.

Potential Applications

this compound and its derivatives find potential applications in:

- Drug development

- Organic synthesis

- Catalysis

- Pharmaceuticals

Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Can occur at the aromatic rings, potentially forming quinones or other oxidized derivatives. Reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

- Reduction: Can target the sulfonyl group, potentially converting it to a sulfide or thiol. Reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

- Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation. Reagents include nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity.

Comparison to Similar Compounds

Similar compounds include:

- Methyl N-(2-chloro-3-methylphenyl)-N-(phenylsulfonyl)glycinate: Similar structure but with a different substitution pattern on the aromatic ring.

- Methyl N-(3-chloro-2-methylphenyl)-N-(tosyl)glycinate: Similar but with a tosyl group instead of a phenylsulfonyl group.

Mechanism of Action

The mechanism by which Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate ()

- Substituents : 2-chlorophenyl, methylsulfonyl.

- Key Differences: The 2-chloro substitution reduces steric hindrance compared to the 3-chloro-2-methyl group in compound 105.

Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate ()

- Substituents : 3-chloro-4-fluorophenyl, phenylsulfonyl.

- Key Differences : The addition of a fluorine atom at the 4-position increases electronegativity, which may enhance metabolic stability compared to compound 105 .

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate ()

Functional Group Variations

N-(3-Chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide ()

- Structure : Amide derivative with a 4-fluorophenylsulfonyl group.

- Key Differences : The amide group is less prone to hydrolysis than the ester in compound 105 , making it more stable in biological systems .

Methyl N-((3RS,4RS)-1-Ethyl-2-oxo-4-(p-tolyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate ()

- Structure: β-lactam (azetidinone) core with a p-tolyl group.

Physical and Spectral Properties

Biological Activity

Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and applications based on diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₆ClNO₄S, with a molecular weight of approximately 353.82 g/mol. The compound features a chloro-substituted aromatic ring and a sulfonyl group, which contribute to its unique reactivity and potential biological effects.

Key Features:

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆ClNO₄S |

| Molecular Weight | 353.82 g/mol |

| Functional Groups | Chloro, Sulfonyl, Glycinate |

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of 3-chloro-2-methylaniline with phenylsulfonyl chloride and methyl glycinate in an organic solvent such as dichloromethane or toluene under inert conditions to prevent oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It may modulate enzyme activity through competitive inhibition or by altering enzyme conformation. The specific molecular targets and pathways involved require further investigation but suggest potential applications in biochemical assays and therapeutic development.

Case Studies and Research Findings

- Antitumor Activity :

- Enzyme Inhibition :

-

Biochemical Probes :

- The compound has been explored for its utility as a biochemical probe in studies targeting specific protein interactions. Its unique structure allows for selective binding to certain targets, which can be leveraged in drug discovery.

Q & A

Q. What synthetic strategies are effective for preparing Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate?

Methodological Answer: The synthesis typically involves sequential alkylation and sulfonylation steps. A common approach includes:

- Step 1 : Reacting glycine methyl ester with 3-chloro-2-methylphenylamine under alkaline conditions to form the N-alkylated intermediate.

- Step 2 : Sulfonylation of the secondary amine using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the phenylsulfonyl group .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical due to potential byproducts like diketopiperazines, which form via intramolecular cyclization under basic conditions .

Q. Key Data :

| Parameter | Typical Conditions/Outcome | Reference |

|---|---|---|

| Yield | 65–90% (dependent on purification) | |

| Byproduct Control | Low temperature (<0°C) minimizes diketopiperazine formation |

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Advanced spectroscopic techniques are employed:

- NMR Analysis : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for phenylsulfonyl groups; methyl ester signals near δ 3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] for CHClNOS: 352.0412; observed: 352.0408) .

- Chiral Purity : Enantiomeric excess (ee) is determined via chiral HPLC or polarimetry for stereospecific derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the ester group .

- Atmosphere : Inert gas (argon or nitrogen) is essential to avoid oxidation of the sulfonamide moiety .

- Solubility Considerations : Dissolve in anhydrous DMSO or dichloromethane for long-term stability; avoid protic solvents (e.g., methanol) .

Advanced Research Questions

Q. How can competing side reactions (e.g., diketopiperazine formation) be suppressed during synthesis?

Methodological Answer:

- Kinetic Control : Use low temperatures (–10°C) during amine coupling to slow down cyclization .

- Protecting Groups : Temporarily protect the glycine α-amino group with Boc (tert-butoxycarbonyl) to block undesired nucleophilic attacks .

- Solid-Phase Synthesis : Immobilize intermediates on resin to sterically hinder intramolecular reactions, improving yields to >85% .

Contradiction Analysis :

While traditional solution-phase synthesis often yields 65–75% due to side reactions, solid-phase methods (e.g., Wang resin) reduce diketopiperazine formation but require optimization of cleavage conditions .

Q. What strategies enable enantioselective synthesis of chiral analogs?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during alkylation to achieve >90% ee, as demonstrated in related glycinate esters .

- Asymmetric Hydrogenation : Apply Rhodium(I) complexes with chiral ligands (e.g., DuPhos) to reduce imine intermediates stereoselectively .

- Resolution Techniques : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of the ester .

Q. Data Example :

| Parameter | Outcome (Example) | Reference |

|---|---|---|

| ee via BINOL | 92% (for Methyl (R)-N-aryl glycinate) | |

| Enzymatic Resolution | 85% ee after 24 h reaction |

Q. How is this compound utilized in medicinal chemistry research?

Methodological Answer:

- Prodrug Design : The methyl ester enhances membrane permeability, enabling intracellular hydrolysis to active sulfonamide derivatives (e.g., sodium channel blockers) .

- Biological Screening : Tested in vitro for binding to Rev-erbα receptors (IC ~10 µM) using fluorescence polarization assays .

- SAR Studies : Modifications at the 3-chloro-2-methylphenyl group improve metabolic stability, as shown in analogs with 4-chlorophenyl substituents .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for sulfonylation using B3LYP/6-31G(d) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess ester hydrolysis rates .

- Docking Studies : Model interactions with biological targets (e.g., voltage-gated sodium channels) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.